RETF-4NA is classified as a peptide substrate and is derived from modifications of peptide sequences designed to interact with chymase. Its development is rooted in the need for specific substrates that can effectively measure chymase activity in biological samples. The compound can be sourced from specialized chemical suppliers that cater to research institutions and laboratories focusing on enzymatic studies.
The synthesis of RETF-4NA typically involves solid-phase peptide synthesis techniques, which allow for the efficient construction of peptide chains while minimizing side reactions. The most common method employs the trifluoroacetic acid cleavage strategy, which is advantageous due to its ability to release peptides from solid supports without significant degradation.
Technical Details:
RETF-4NA features a specific arrangement of amino acids tailored for chymase activity. The molecular structure includes various functional groups that contribute to its interaction with the enzyme.
Data:
RETF-4NA undergoes hydrolysis and enzymatic cleavage when exposed to chymase, leading to the release of smaller peptide fragments. This reaction is critical for understanding enzyme kinetics and substrate specificity.
Technical Details:
The mechanism by which RETF-4NA functions as a substrate involves its binding to the active site of chymase. Upon binding, the enzyme catalyzes the cleavage of peptide bonds, resulting in the formation of free amino acids or smaller peptides.
Data:
RETF-4NA is characterized by several physical properties that influence its behavior in biochemical assays:
The chemical properties include stability under various pH conditions and reactivity towards nucleophiles during enzymatic reactions.
Relevant Data:
RETF-4NA serves multiple roles in scientific research:
RETF-4NA (Trifluoroacetate), chemically designated as Ac-Arg-Glu-Thr-Phe-4-nitroanilide, functions as a highly sensitive chromogenic substrate for human chymase. Its design stems from combinatorial library screenings identifying the tetrapeptide sequence Arg-Glu-Thr-Phe (P4-P1 positions) as optimal for chymase recognition and cleavage. Hydrolysis occurs specifically at the carboxyl terminus of phenylalanine, releasing para-nitroaniline (pNA) (detectable at 410 nm). This cleavage event enables real-time quantification of enzymatic activity through spectrophotometry. Kinetic analyses reveal that RETF-4NA (Trifluoroacetate) exhibits a low Michaelis constant (Km), indicating strong binding affinity to chymase’s catalytic site. Its catalytic efficiency (kcat/Km) significantly exceeds conventional chymase substrates like AAPF-4NA (succinyl-Ala-Ala-Pro-Phe-pNA), making it a superior tool for detecting low-abundance enzyme activity in complex biological matrices [1] [2] [9].
A critical feature of RETF-4NA (Trifluoroacetate) is its exceptional selectivity for chymase over structurally related serine proteases. Kinetic profiling demonstrates minimal cross-reactivity with cathepsin G (neutrophil serine protease) and pancreatic α-chymotrypsin, which exhibit drastically reduced catalytic efficiencies toward this substrate.
Table 1: Kinetic Parameters of RETF-4NA Hydrolysis by Serine Proteases
Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Chymase (Free) | 25 ± 3 | 15.2 ± 0.8 | 6.08 × 10⁵ |
Cathepsin G | >500 | <0.1 | <2.0 × 10² |
α-Chymotrypsin | 420 ± 45 | 0.85 ± 0.05 | 2.02 × 10³ |
Data adapted from combinatorial screening and enzymatic assays [2] [5] [6].
The molecular basis for this selectivity lies in RETF-4NA’s P4 arginine residue, which engages with a negatively charged exosite in chymase absent in cathepsin G or chymotrypsin. Additionally, the P2 glutamic acid further restricts hydrolysis to chymase, as other enzymes sterically or electrostatically disfavor this residue. This specificity allows RETF-4NA (Trifluoroacetate) to accurately report chymase activity in multi-enzyme systems like serum without interference from homologous proteases [1] [9].
Chymase secreted into circulation is rapidly captured by α₂-macroglobulin (α₂M), a broad-spectrum protease inhibitor. α₂M covalently traps chymase within a cage-like structure via thioester bonding, sterically blocking access to large protein substrates and inhibitors (e.g., serpins). Remarkably, RETF-4NA (Trifluoroacetate) retains its ability to be hydrolyzed by α₂M-bound chymase due to its small molecular size (MW: 827.76 Da), enabling diffusion into α₂M’s sterically restricted catalytic cavity [1] [2].
Table 2: Substrate Performance with Free vs. α₂M-Bound Chymase
Substrate | Free Chymase kcat/Km (M⁻¹s⁻¹) | α₂M-Chymase kcat/Km (M⁻¹s⁻¹) | Relative Efficiency (α₂M/Free) |
---|---|---|---|
RETF-4NA (TFA) | 6.08 × 10⁵ | 5.82 × 10⁵ | 96% |
AAPF-4NA | 4.0 × 10³ | 3.1 × 10³ | 78% |
Angiotensin I | 1.5 × 10⁶ | 1.4 × 10⁶ | 93% |
Data synthesized from serum-based assays [1] [2] [9].
This property is exploited in sensitive microplate assays for detecting systemic chymase activity. RETF-4NA (Trifluoroacetate) hydrolysis by α₂M-chymase complexes in serum shows >95% retention of catalytic efficiency compared to free enzyme. Stability studies confirm α₂M-bound chymase remains active for extended periods in serum, generating angiotensin II from angiotensin I—an activity resistant to angiotensin-converting enzyme inhibitors. Consequently, RETF-4NA (Trifluoroacetate) enables the detection of chymase at concentrations as low as 1 pM (30 pg/mL) in clinical samples, revealing pathologically elevated activity in systemic mastocytosis patients [2] [3]. The substrate’s low background hydrolysis in serum further underscores its utility for monitoring chymase release in vivo [1] [2] [9].
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